Cas no 476675-61-3 ((2E)-2-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-3-(2-methylphenyl)aminoprop-2-enenitrile)

(2E)-2-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-3-(2-methylphenyl)aminoprop-2-enenitrile structure
476675-61-3 structure
Product Name:(2E)-2-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-3-(2-methylphenyl)aminoprop-2-enenitrile
CAS No:476675-61-3
MF:C25H19N3S
MW:393.503463983536
CID:5940728
PubChem ID:6091876
Update Time:2025-07-08

(2E)-2-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-3-(2-methylphenyl)aminoprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2E)-2-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-3-(2-methylphenyl)aminoprop-2-enenitrile
    • (E)-2-(4-([1,1-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
    • 2-Thiazoleacetonitrile, 4-[1,1'-biphenyl]-4-yl-α-[[(2-methylphenyl)amino]methylene]-
    • 476675-61-3
    • F0760-1134
    • (2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile
    • (E)-3-(2-methylanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • AKOS005639023
    • (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
    • (2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile
    • Inchi: 1S/C25H19N3S/c1-18-7-5-6-10-23(18)27-16-22(15-26)25-28-24(17-29-25)21-13-11-20(12-14-21)19-8-3-2-4-9-19/h2-14,16-17,27H,1H3/b22-16+
    • InChI Key: JWEIQPLOXISLKT-CJLVFECKSA-N
    • SMILES: C(#N)/C(/C1=NC(C2=CC=C(C3=CC=CC=C3)C=C2)=CS1)=C\NC1=CC=CC=C1C

Computed Properties

  • Exact Mass: 393.12996879g/mol
  • Monoisotopic Mass: 393.12996879g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 594
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 77Ų

(2E)-2-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-3-(2-methylphenyl)aminoprop-2-enenitrile Pricemore >>

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Additional information on (2E)-2-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-3-(2-methylphenyl)aminoprop-2-enenitrile

Compound Introduction: CAS No 476675-61-3 and (2E)-2-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-3-(2-methylphenyl)aminoprop-2-enenitrile

The compound identified by the CAS number 476675-61-3 is a specialized organic molecule with a unique chemical structure that has garnered significant attention in the field of pharmaceutical research. The molecular formula, (2E)-2-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-3-(2-methylphenyl)aminoprop-2-enenitrile, represents a complex arrangement of atoms that includes aromatic rings, heterocyclic rings, and functional groups. This intricate architecture suggests potential biological activities that have been explored in recent scientific studies.

In the realm of medicinal chemistry, the presence of a biphenyl moiety and a thiazole ring is particularly noteworthy. Biphenyl derivatives are well-documented for their role in various therapeutic applications, including anticancer and anti-inflammatory agents. The thiazole ring, on the other hand, is a common structural motif in biologically active compounds, often contributing to their pharmacological properties. The combination of these elements in the compound under discussion may contribute to its unique interaction with biological targets.

The amine and nitrile functional groups further enhance the compound's potential as a pharmacophore. Amines are frequently involved in hydrogen bonding interactions with biological molecules, which can be crucial for drug-receptor binding. The nitrile group, while more reactive, can also participate in various biochemical pathways and may contribute to the compound's mechanism of action. These features make the compound a promising candidate for further investigation in drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists have been able to identify potential binding sites and interactions between this compound and biological targets. Preliminary simulations suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders.

Experimental validation of these computational findings is essential to confirm the biological relevance of the compound. In vitro assays have been conducted to evaluate its interaction with model enzymes and cellular systems. Initial results indicate that the compound demonstrates moderate affinity for specific targets, suggesting its potential as a lead compound for further optimization. Further studies are ongoing to elucidate its exact mechanism of action and to assess its pharmacokinetic properties.

The development of novel therapeutic agents requires a comprehensive understanding of their chemical properties and their interaction with biological systems. The compound described here represents an example of how interdisciplinary approaches can lead to the discovery of new drugs. By integrating knowledge from organic chemistry, biochemistry, and computational biology, researchers can accelerate the drug discovery process and bring new treatments to patients more efficiently.

The synthesis of complex molecules like (2E)-2-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-3-(2-methylphenyl)aminoprop-2-enenitrile is a challenging but rewarding endeavor. Advanced synthetic techniques have been employed to construct the desired framework while maintaining high purity standards. Strategies such as cross-coupling reactions and transition metal catalysis have been utilized to form key bonds within the molecule. These synthetic methodologies not only highlight the ingenuity of modern organic chemistry but also provide valuable insights into how complex structures can be assembled efficiently.

As research continues to evolve, new tools and technologies are being developed to aid in the discovery and development of novel compounds. High-throughput screening methods allow for rapid testing of large libraries of compounds for biological activity, while next-generation sequencing technologies provide insights into how these compounds might affect gene expression and cellular pathways. The integration of these technologies into drug discovery pipelines promises to accelerate the pace at which new therapies are developed.

In conclusion, the compound identified by CAS No 476675-61-3 represents a significant advancement in pharmaceutical research. Its unique chemical structure and functional groups make it a promising candidate for further investigation into various therapeutic applications. By combining computational studies with experimental validation, researchers are paving the way for new treatments that could benefit patients worldwide. The continued exploration of this compound and others like it will undoubtedly contribute to our understanding of disease mechanisms and provide new avenues for therapeutic intervention.

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